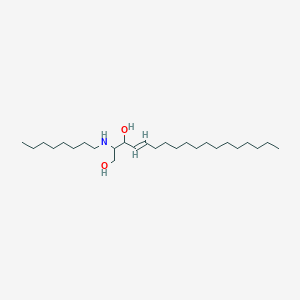
8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a ketone group at the 1st position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves multi-step reactions. One common method includes the reduction of a naphthalene derivative followed by amination. For instance, the reduction of 3,4-dihydronaphthalen-1(2H)-one using sodium borohydride can yield the corresponding alcohol, which is then subjected to amination using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation and subsequent amination processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation step, while amination can be achieved using ammonia gas or liquid ammonia under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl acetamide: This compound has similar structural features but includes a fluorine atom and a methyl group, which can alter its chemical reactivity and biological activity.
3,4-Dihydronaphthalen-1(2H)-one: Lacks the amino group, making it less reactive in certain chemical reactions compared to 8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct chemical reactivity and biological activity. The presence of both an amino group and a ketone group allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
8-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5H,2,4,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNXNFXBIAWQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,6-Trichlorobenzo[d]oxazole](/img/structure/B7980920.png)








![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B7980975.png)
![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)
